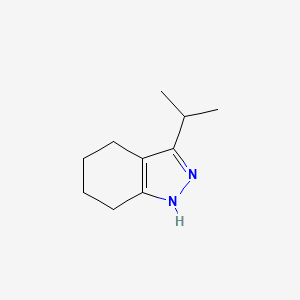
(2S)-1,1-diphenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1,1-diphenylpropan-2-ol is a chiral alcohol compound characterized by the presence of two phenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-diphenylpropan-2-ol typically involves the reduction of the corresponding ketone, (S)-(+)-1,1-Diphenyl-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1,1-diphenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-(+)-1,1-Diphenyl-2-propanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: (S)-(+)-1,1-Diphenyl-2-propanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(2S)-1,1-diphenylpropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and is used in studies involving enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the production of drugs.
Industry: The compound is utilized in the manufacture of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-1,1-diphenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can vary widely based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-1,1-Diphenyl-2-propanol: The enantiomer of (2S)-1,1-diphenylpropan-2-ol, which has similar chemical properties but different biological activities due to its chirality.
1,1-Diphenyl-2-propanone: The ketone form of the compound, which is a key intermediate in its synthesis and reactions.
1,1-Diphenyl-2-propanamine: An amine derivative that shares structural similarities but exhibits different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its significance.
Propriétés
Formule moléculaire |
C15H16O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
(2S)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m0/s1 |
Clé InChI |
BDZAWYBXBHTHFM-LBPRGKRZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
SMILES isomérique |
C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O |
SMILES canonique |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1637791.png)



![Methyl 3,3,3-trifluoro-2-[toluene-4-sulfonylimino]propionate](/img/structure/B1637809.png)
